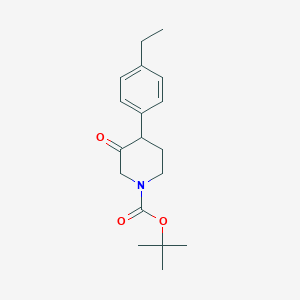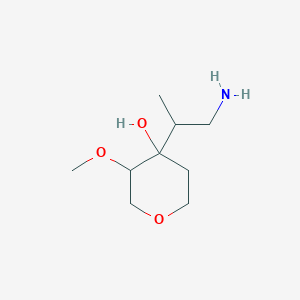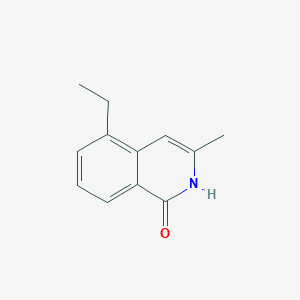![molecular formula C10H6ClFN2O2 B13171364 2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro group, a fluorophenyl group, and an oxadiazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone typically involves the reaction of 4-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The overall reaction can be summarized as follows:
Formation of Hydrazone: 4-Fluorobenzohydrazide reacts with chloroacetyl chloride in the presence of triethylamine to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the oxadiazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate nucleophilic substitution.
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used to promote electrophilic aromatic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Electrophilic Aromatic Substitution: Substituted fluorophenyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone
- 1-(4-Fluorophenyl)-3-(5-(4-fluorophenyl)-2-furyl)-2-propen-1-one
Uniqueness
2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the oxadiazole moiety.
特性
分子式 |
C10H6ClFN2O2 |
|---|---|
分子量 |
240.62 g/mol |
IUPAC名 |
2-chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6ClFN2O2/c11-5-8(15)10-14-13-9(16-10)6-1-3-7(12)4-2-6/h1-4H,5H2 |
InChIキー |
VVILVURCOXWWBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


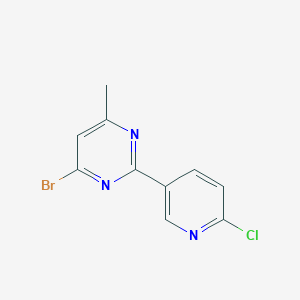

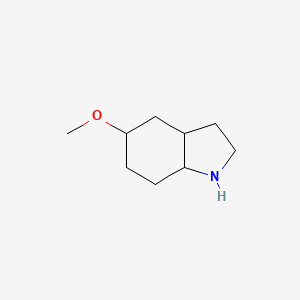


![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
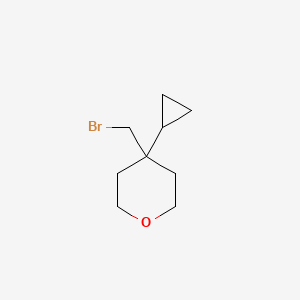

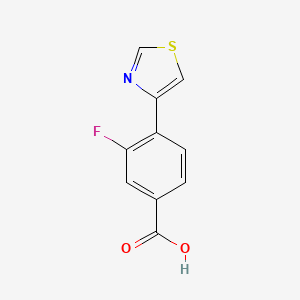
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
